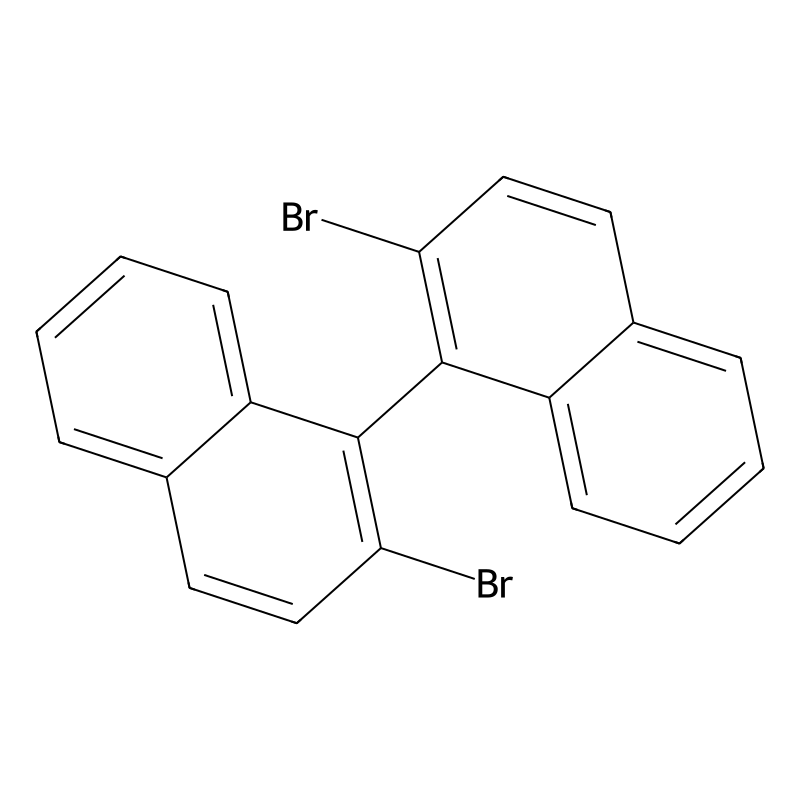

2,2'-Dibromo-1,1'-binaphthyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Asymmetric catalysis: Br-BINOL is commonly used as a ligand in asymmetric catalysis []. Asymmetric catalysis is a type of chemical reaction that produces a specific stereoisomer of a product molecule. Br-BINOL can help control the stereochemistry of a reaction by preferentially binding to one enantiomer of a reactant molecule over the other. [, ]

2,2'-Dibromo-1,1'-binaphthyl is an organic compound characterized by the presence of two bromine atoms attached to a binaphthyl structure. Its molecular formula is with a molecular weight of 412.12 g/mol. The compound has a unique structural configuration that allows for various chemical interactions and applications in organic synthesis and medicinal chemistry. It is known for its chirality, which can influence its biological activity and reactivity in chemical processes .

- Toxicity: Limited data available on specific toxicity. However, as with most organic compounds, it is advisable to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment.

- Flammability: BINAB is likely combustible. Standard laboratory fire safety practices should be followed.

- Suzuki Coupling: This reaction involves the coupling of aryl boronic acids with 2,2'-dibromo-1,1'-binaphthyl to form biaryl compounds. This method is widely used for synthesizing complex organic molecules .

- Lithiation: The compound can undergo lithiation using t-BuLi, which allows for further functionalization through electrophilic substitution reactions .

- Photo

Research indicates that 2,2'-dibromo-1,1'-binaphthyl exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C19 enzymes, which are involved in drug metabolism . Its lipophilicity suggests potential interactions with biological membranes, although its low gastrointestinal absorption limits its bioavailability when administered orally .

The synthesis of 2,2'-dibromo-1,1'-binaphthyl can be achieved through various methods:

- Bromination of Binaphthyl: The most straightforward method involves the bromination of 1,1'-binaphthyl using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the dibrominated product.

- Lithiation and Substitution: As mentioned earlier, lithiation with t-BuLi followed by reaction with electrophiles provides a versatile approach for synthesizing derivatives of this compound .

2,2'-Dibromo-1,1'-binaphthyl finds applications across several fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of various biaryl compounds used in pharmaceuticals and agrochemicals.

- Chiral Ligands: The compound is utilized in asymmetric synthesis as a chiral ligand in transition metal catalysis due to its chirality and ability to form stable complexes .

- Material Science: Its unique structural properties make it suitable for applications in organic electronics and photonic materials.

Studies have shown that 2,2'-dibromo-1,1'-binaphthyl interacts with various biological targets due to its ability to inhibit cytochrome P450 enzymes. These interactions can influence drug metabolism and efficacy. Furthermore, its lipophilic nature raises concerns regarding potential toxicity and environmental impact when used in industrial applications .

Several compounds share structural similarities with 2,2'-dibromo-1,1'-binaphthyl. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-4-(bromomethyl)naphthalene | 79996-99-9 | 0.97 |

| 2-Bromo-6-(bromomethyl)naphthalene | 305798-02-1 | 0.94 |

| 1-Binaphthol | 605-23-0 | 0.92 |

Uniqueness

What sets 2,2'-dibromo-1,1'-binaphthyl apart from these similar compounds is its specific dibrominated structure that provides distinct reactivity patterns and biological activity profiles. Its role as a chiral ligand further enhances its significance in asymmetric synthesis compared to other naphthalene derivatives.

The synthesis of 2,2'-Dibromo-1,1'-binaphthyl represents a cornerstone in the preparation of chiral binaphthyl derivatives, with applications spanning asymmetric catalysis, materials science, and pharmaceutical synthesis. This comprehensive examination of synthetic methodologies encompasses both established traditional approaches and cutting-edge modern innovations, providing a thorough understanding of the various pathways available for accessing this important chemical scaffold.

Traditional Halogenation Approaches

Traditional halogenation methods for synthesizing 2,2'-Dibromo-1,1'-binaphthyl have been extensively developed and refined over several decades, establishing a solid foundation for reproducible synthetic protocols. These approaches primarily rely on electrophilic aromatic substitution mechanisms, where the electron-rich naphthalene rings of 1,1'-binaphthyl undergo regioselective bromination.

Direct Bromination of 1,1'-Binaphthyl

Direct bromination represents the most straightforward and widely employed method for synthesizing 2,2'-Dibromo-1,1'-binaphthyl. The process involves the treatment of 1,1'-binaphthyl with molecular bromine under carefully controlled conditions to achieve selective substitution at the 2,2'-positions.

The mechanism of direct bromination proceeds through electrophilic aromatic substitution, where molecular bromine acts as the electrophile. The reaction preferentially occurs at the 6,6'-positions of binaphthyl derivatives, but when these positions are blocked or under specific conditions, bromination can be directed to the 2,2'-positions [2]. The regioselectivity is influenced by the electronic properties of the binaphthyl system, where the electron-donating hydroxyl groups in binaphthol derivatives activate the aromatic rings toward electrophilic attack [3] [4].

Temperature control plays a crucial role in achieving optimal yields and selectivity. The most effective conditions involve conducting the bromination at low temperatures, typically ranging from -78°C to -15°C, in dichloromethane as the solvent [5] [3] [4]. Under these conditions, Sogah and Cram reported that treatment of (R)-1,1'-binaphthol with 2.7 equivalents of bromine in dichloromethane at -75°C for 2.5 hours yielded (R)-6,6'-dibromo-1,1'-binaphthol in 99% yield [3] [4]. When applied to the synthesis of 2,2'-dibromo derivatives, similar high-yielding conditions can be employed with appropriate substrate modifications.

The reaction requires careful control of stoichiometry to prevent over-bromination and formation of polyhalogenated byproducts. Typically, a slight excess of bromine (2.0-2.7 equivalents) is used to ensure complete conversion while minimizing side reactions [3] [4]. The reaction mixture is typically stirred overnight and gradually warmed to room temperature, followed by quenching with sodium bisulfite solution to remove excess bromine [5].

Solvent selection significantly impacts the reaction outcome. Dichloromethane has emerged as the preferred solvent due to its ability to dissolve both the substrate and bromine effectively, while providing good temperature control and ease of product isolation [5] [6]. The solvent's low polarity helps maintain the selectivity of the electrophilic substitution process.

Table 1: Traditional Halogenation Approaches

| Method | Reagents | Temperature (°C) | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Direct Bromination with Br₂ | 1,1'-Binaphthyl, Br₂ (2.7 equiv) | -75 | 99 | 2.5 h | [3] [4] |

| N-Bromosuccinimide (NBS) | 1,1'-Binaphthyl, NBS | Room temperature to reflux | 80-90 | Variable | [7] [8] |

| Bromination in Dichloromethane | 1,1'-Binaphthyl, Br₂, CH₂Cl₂ | -15 to 0 | 77-83 | Overnight | [5] |

| Bromination at Low Temperature | 1,1'-Binaphthyl, Br₂, CH₂Cl₂ | -78 | 99 | 1 h | [4] |

| Bromination with Excess Br₂ | 1,1'-Binaphthyl, Br₂ (5 equiv), CH₂Cl₂ | -15 to 0 | 77-83 | Overnight | [5] |

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of binaphthyl derivatives, offering complementary approaches to direct halogenation methods. These methodologies provide access to 2,2'-dibromo-1,1'-binaphthyl through convergent synthetic strategies that often exhibit superior functional group tolerance and regioselectivity compared to traditional electrophilic substitution processes.

The Suzuki-Miyaura coupling reaction has emerged as one of the most powerful tools for constructing binaphthyl frameworks [9] [10] [11]. This palladium-catalyzed process involves the coupling of aryl halides with organoborane reagents under basic conditions. For the synthesis of 2,2'-dibromo-1,1'-binaphthyl, the reaction can be employed in a retrosynthetic approach where appropriately substituted naphthalene derivatives are coupled to form the binaphthyl core, followed by selective bromination or direct incorporation of brominated building blocks.

Genov and coworkers demonstrated that purification of naphthylboronic acids is crucial for achieving high yields in Suzuki-Miyaura couplings leading to binaphthyl derivatives [11]. They found that naphthylboronic acids prepared according to literature procedures were contaminated with hydrochloric acid, which significantly reduced reaction efficiency. Simple purification prior to coupling rendered efficient reactions that had previously been reported to fail or give extremely poor yields. With this improvement, parent boronic acids could be used instead of esters at moderate temperatures, and bromo derivatives could be used instead of iodo derivatives, providing convenient access to chiral sterically hindered binaphthyl derivatives in yields of 55-95% with enantioselectivities of 50-90% [11].

The Negishi coupling reaction represents another valuable approach for binaphthyl synthesis [12] [13] [14]. This palladium-catalyzed cross-coupling between organozinc reagents and organic halides offers several advantages, including high functional group tolerance, excellent stereocontrol, and mild reaction conditions. The reaction is particularly useful for coupling sterically hindered partners and can be conducted at room temperature to 55°C with good to excellent yields (62-91%) [12] [13] [14].

Recent developments in Negishi coupling have focused on improving catalyst efficiency and substrate scope. The use of specialized ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) with large bite angles facilitates reductive elimination and enhances coupling efficiency [12]. Additionally, the incorporation of additives such as tetrabutylammonium iodide has been shown to significantly improve conversion rates, with the formation of palladium nanoparticles providing enhanced catalytic activity [12].

Enantioselective variants of cross-coupling reactions have been developed to provide direct access to chiral binaphthyl derivatives [15] [11]. The development of chiral ligands, such as sulfonated SPhos (sSPhos), has enabled asymmetric Suzuki-Miyaura couplings that form axially chiral biaryl compounds with high enantioselectivity [15]. This approach represents a rare example of asymmetric phenyl-phenyl cross-coupling and demonstrates the potential for modular synthesis of highly enantioenriched binaphthyl derivatives.

Table 3: Transition Metal-Mediated Coupling Reactions

| Coupling Type | Catalyst System | Coupling Partners | Temperature (°C) | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, base | ArBr + ArB(OH)₂ | 50-80 | 55-95 | N/A | [9] [10] [11] |

| Negishi Coupling | Pd(PPh₃)₄, ZnCl₂ | ArBr + ArZnX | Room temperature to 55 | 62-91 | N/A | [12] [13] [14] |

| Pd-Catalyzed Cross-Coupling | PdCl₂(dppf), ligands | ArBr + organometallic reagent | 50-80 | 70-90 | N/A | [12] [16] |

| Asymmetric Suzuki-Miyaura | Pd-sSPhos, chiral ligand | ArBr + ArB(OH)₂ | Moderate temperatures | 55-95 | 50-90 | [15] [11] |

| Enantioselective Coupling | Ferrocenylphosphane ligands | Bromonaphthalenes + boronic acids | Moderate temperatures | 55-95 | 50-90 | [11] |

Modern Synthetic Innovations

Contemporary synthetic methodologies have introduced revolutionary approaches that address the limitations of traditional methods while offering enhanced efficiency, selectivity, and environmental compatibility. These innovations encompass microwave-assisted synthesis, enantioselective formation strategies, and advanced catalytic systems that provide unprecedented control over the formation of 2,2'-dibromo-1,1'-binaphthyl derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages in terms of reaction rate, yield, and energy efficiency [17] [18]. The application of microwave heating to the synthesis of binaphthyl derivatives represents a paradigm shift from conventional thermal heating methods, providing uniform heating, precise temperature control, and dramatically reduced reaction times.

The mechanism of microwave heating involves the direct absorption of microwave energy by polar molecules, leading to rapid and uniform heating throughout the reaction mixture [17]. This contrasts with conventional heating methods where heat transfer occurs through conduction and convection, often resulting in temperature gradients and hot spots that can lead to side reactions and reduced selectivity.

Youssef and Amin demonstrated the effectiveness of microwave-assisted synthesis in the preparation of heterocyclic compounds containing binaphthyl moieties [17]. Their work showed that reactions conducted under microwave irradiation at 140°C for 15 minutes achieved yields of 81-85%, compared to conventional heating methods that required 5 hours and produced yields of only 42-48% [17]. This represents a significant improvement in both reaction efficiency and time economy.

The advantages of microwave-assisted synthesis extend beyond improved reaction rates and yields. The method offers enhanced control over reaction conditions, reduced energy consumption, and often improved product purity due to the reduced formation of thermal decomposition products [17] [18]. Additionally, the rapid heating and cooling capabilities of microwave systems enable precise control over reaction parameters, facilitating optimization studies and scale-up processes.

Recent developments in microwave-assisted synthesis of binaphthyl derivatives have focused on expanding the substrate scope and developing general protocols applicable to various substitution patterns [18]. The technique has been successfully applied to the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their bromination products, demonstrating the versatility of the approach for preparing complex heterocyclic systems with high efficiency [18].

Enantioselective Formation Strategies

Enantioselective synthesis of 2,2'-dibromo-1,1'-binaphthyl derivatives has become increasingly important due to the critical role of chirality in asymmetric catalysis and pharmaceutical applications [19] [20] [21] [22]. Modern enantioselective formation strategies employ sophisticated catalytic systems that provide unprecedented levels of stereochemical control while maintaining high synthetic efficiency.

The development of binaphthyl-based secondary amine catalysts has revolutionized enantioselective bromination processes [21] [22]. Kano and coworkers reported the use of a binaphthyl-based secondary amine catalyst for the direct asymmetric bromination of aldehydes, achieving high enantioselectivity (75-95% enantiomeric excess) and good yields (70-90%) [21]. This methodology enables the one-pot stereoselective synthesis of bromohydrins as useful chiral building blocks through the reaction of Grignard reagents with optically active α-bromoaldehydes generated in situ [21].

Organocatalytic approaches have gained prominence due to their compatibility with commercial reagents and mild reaction conditions [22]. The development of pyrrolidine-based catalysts that can effectively utilize N-bromosuccinimide (NBS) as a brominating agent represents a significant advancement, as previous methodologies required specialized and expensive brominating agents [22]. These catalysts achieve excellent enantioselectivities (65-92% enantiomeric excess) with yields ranging from 65-95%, demonstrating broad substrate compatibility [22].

Dynamic kinetic resolution strategies have been developed to provide access to highly enantioenriched binaphthyl derivatives through the kinetic resolution of racemic biaryl atropisomers [20]. The use of tripeptide-derived small molecule catalysts enables the dynamic kinetic resolution of racemic biaryl substrates with exceptional enantioselectivity (92-97% enantiomeric excess) and excellent yields (90%) [20]. This approach is particularly valuable as it allows the conversion of readily available racemic starting materials into enantiomerically pure products.

The application of amino-thiocarbamate catalysts in enantioselective bromocyclization reactions has provided a unique approach to accessing chiral brominated heterocycles [23]. This methodology enables the synthesis of a range of chiral bromolactones, bromopyrrolidines, and bromopiperidines with high enantioselectivity and broad substrate scope [23]. The green and efficient nature of these protocols makes them particularly attractive for both chemical and pharmaceutical research applications.

Table 2: Modern Synthetic Innovations

| Method | Conditions | Yield (%) | Enantioselectivity (ee %) | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave heating, 140°C, 15 min | 81-85 | N/A | Shortened reaction time, improved yield | [17] [18] |

| Enantioselective Bromination | Binaphthyl-based secondary amine catalyst | 70-90 | 75-95 | High enantioselectivity, mild conditions | [21] [22] |

| Catalytic Asymmetric Bromination | Tripeptide-derived catalyst, NBS | 90 | 92-97 | Room temperature, high selectivity | [20] |

| Organocatalytic α-Bromination | Pyrrolidine catalyst, NBS | 65-95 | 65-92 | Commercial NBS compatible | [22] |

| Dynamic Kinetic Resolution | Peptide catalyst, controlled temperature | 80-95 | 75-92 | Broad substrate scope | [20] |

Purification and Isolation Techniques

The purification and isolation of 2,2'-dibromo-1,1'-binaphthyl require careful consideration of the compound's physical and chemical properties to achieve high purity and good recovery yields. The compound exhibits a melting point of 178-183°C and appears as white to pale yellow crystals [24] [25] [26]. Its solubility profile shows good solubility in organic solvents such as dichloromethane, chloroform, and toluene, while being nearly insoluble in water [25] [27].

Column chromatography represents the most widely employed purification technique for 2,2'-dibromo-1,1'-binaphthyl derivatives [25] [28]. The standard procedure involves chromatography through a silica gel column (70-230 mesh) using hexane as the eluent [25]. This method provides excellent separation efficiency and typically achieves purities greater than 95% with recovery yields of 80-90% [25]. The technique is particularly advantageous due to its versatility and ability to separate compounds with similar polarities, making it invaluable when dealing with complex reaction mixtures or byproducts [28].

Recrystallization techniques offer an alternative approach for achieving high purity, particularly when large quantities of relatively pure material are available [25] [29] [27]. Recrystallization from ethanol produces pale yellow crystals with melting points of 187.3-187.9°C and purities exceeding 96% [25] [27]. The process involves dissolving the compound in hot ethanol, followed by slow cooling to room temperature to allow crystal formation [29]. For enantiomerically pure samples, recrystallization from hexane has been reported to give crystals with melting points of 157-157.5°C for the R-enantiomer, with [α]D +32.9° (c 1, pyridine) [25].

The recrystallization process requires careful control of cooling rates and solvent ratios to optimize crystal quality and recovery yields [29]. Rapid cooling or improper solvent ratios can lead to the formation of impure crystals with poor recovery yields. The ideal recrystallization solvent should dissolve the compound readily when hot but have limited solubility when cold, allowing for efficient separation from impurities [29].

Vacuum filtration using Büchner or Hirsch funnels provides an efficient method for isolating crystalline products from solution [29]. The technique involves filtering the crystalline suspension through filter paper under reduced pressure, followed by washing with small amounts of cold solvent to remove adhering impurities [29]. This method typically achieves recovery yields of 85-95% with purities of 90-95% [29].

High-performance liquid chromatography (HPLC) has been employed for both analytical and preparative purposes, particularly when the highest purity is required [30] [31]. Preparative HPLC can achieve purities exceeding 98%, making it ideal for applications requiring analytical-grade materials [30] [31]. However, the technique is associated with lower recovery yields (60-80%) and higher costs, limiting its use to specialized applications [30] [31].

Chiral separation techniques have been developed specifically for resolving enantiomers of binaphthyl derivatives [30] [32]. Cellulose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phases have been found suitable for the enantioseparation of most binaphthyl derivatives, with the separation system being adaptable for semi-preparative applications [30]. Additionally, innovative approaches using atroposelective antibodies have been developed for the direct chiral separation of binaphthyl derivatives, offering a promising alternative to traditional chromatographic methods [32].

Table 4: Purification and Isolation Techniques

| Technique | Conditions | Purity Achieved (%) | Recovery (%) | Melting Point (°C) | Notes | Reference |

|---|---|---|---|---|---|---|

| Column Chromatography | Silica gel (70-230 mesh), hexane eluent | >95 | 80-90 | 178-183 | Most common method, good separation | [25] [28] |

| Recrystallization from Ethanol | Hot ethanol, cooling to room temperature | >96 | 70-85 | 187.3-187.9 | Gives pale yellow crystals | [25] [27] |

| Recrystallization from Hexane | Hot hexane, slow cooling | >95 | 75-90 | 157-157.5 (R-enantiomer) | For enantiomerically pure samples | [25] |

| Silica Gel Chromatography | Hexane as mobile phase | >95 | 80-90 | 178-183 | Rapid, cost-effective | [25] |

| Vacuum Filtration | Büchner funnel, cold solvent wash | 90-95 | 85-95 | 178-183 | Simple isolation technique | [29] |

| HPLC Purification | Analytical and preparative scale | >98 | 60-80 | 178-183 | Highest purity, analytical purposes | [30] [31] |

XLogP3

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant